2-Methyl-1,3,4-oxadiazole

Vue d'ensemble

Description

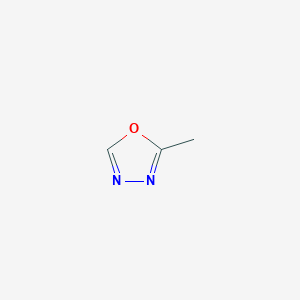

2-Methyl-1,3,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the broader class of oxadiazoles, which are known for their diverse chemical and biological properties. The presence of the methyl group at the second position of the oxadiazole ring distinguishes it from other oxadiazole derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyl-1,3,4-oxadiazole can be synthesized through various methods. One common approach involves the cyclization of hydrazides with methyl ketones in the presence of a base such as potassium carbonate. This reaction typically proceeds through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Another method involves the use of iodine as a promoter in a metal-free domino protocol, which also relies on oxidative cleavage followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable one-pot synthesis techniques. For instance, a combination of an organo acridinium photocatalyst and a cobaloxime catalyst can be used to achieve an efficient oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones . This method is advantageous due to its high yield and minimal byproduct formation.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The methyl group at the second position can be substituted with other functional groups using halogenation or alkylation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

2-Methyl-1,3,4-oxadiazole is a heterocyclic compound with a five-membered ring containing one oxygen and two nitrogen atoms, belonging to the oxadiazole class known for diverse chemical and biological properties. It is used in scientific research, with a molecular weight of 84.08 g/mol .

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology

- It exhibits antibacterial, antifungal, and antiviral properties, making it valuable in developing new antimicrobial agents.

- 1,3,4-oxadiazole compounds have demonstrated a range of biological activities, including anticancer and antiparasitic effects .

Medicine

- It is investigated for potential anticancer, anti-inflammatory, and analgesic properties.

- Derivatives of 1,2,4-oxadiazoles have shown promise as anticancer agents . Compounds containing 1,3,4-oxadiazole units also exhibit anticancer properties . Some derivatives can induce apoptosis .

- In one study, synthesized 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on HT-29 and MDA-MB-231 cell lines .

Industry

The presence of a 1,3,4-oxadiazole ring, particularly with a 2-methyl substituent, is associated with biological activities. Research has explored the synthesis of compounds containing both 2-phenoxy-1,3,2-benzodioxaphosphole-2-oxide and a 1,3,4-oxadiazole system to evaluate their antimicrobial properties, highlighting the potential of this heterocycle in medicinal chemistry.

Effects on Cell Viability

1,3,4-Oxadiazole derivatives have been evaluated for their effects on cell viability in cancer research .

- In one study, new compounds reduced viability in the HT-29 cell line regardless of the concentration used. In the MDA-MB231 line, cell viability was more affected when compounds were used in a higher concentration (50 μM), and the chemical structure had a greater impact .

- The new oxadiazole compounds had greater effects on the MDA-MB-231 cells compared to those observed on the HT-29 cells, with the total apoptosis percent’s in the range of 45.2% up to 62.7% .

- The analyzed compounds determined the arrest of the cells in the G0/G1 phase, accompanied by a decrease in the S and G2+M phases .

Metabolic Pathways and Distribution

This compound is metabolized primarily in the liver through oxidation and conjugation reactions. Within cells and tissues, it is transported and distributed through passive diffusion and active transport mechanisms.

Analytical Techniques

Mécanisme D'action

The mechanism of action of 2-Methyl-1,3,4-oxadiazole varies depending on its application. In antimicrobial activity, it often targets bacterial cell walls or fungal cell membranes, disrupting their integrity and leading to cell death . In anticancer applications, it may inhibit enzymes such as thymidylate synthase, preventing DNA synthesis and thereby inhibiting tumor growth .

Comparaison Avec Des Composés Similaires

1,2,4-Oxadiazole: Another isomer with different nitrogen atom positions.

1,2,5-Oxadiazole:

1,2,3-Oxadiazole: Less stable and less commonly studied.

Uniqueness: 2-Methyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications .

Activité Biologique

2-Methyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

This compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the methyl group at the second position enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Numerous studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 1.56 | |

| This compound | Bacillus subtilis | 0.78 | |

| This compound | Escherichia coli | 16 | |

| This compound | Pseudomonas aeruginosa | 32 |

In a study conducted by Hkiri et al. (2019), various derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds bearing the oxadiazole scaffold exhibited potent antibacterial activity against resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4–8 µM for the most active derivatives .

Anticancer Activity

The anticancer potential of this compound has been extensively researched. Various derivatives have shown promising results against different cancer cell lines.

Studies have shown that compounds derived from the oxadiazole ring can induce apoptosis in cancer cells through various mechanisms such as inhibition of key enzymes involved in cell proliferation and survival . For instance, a study highlighted that a specific derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells and was comparable to standard chemotherapeutic agents like Tamoxifen .

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer properties, oxadiazole derivatives have demonstrated anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their potential utility in treating inflammatory diseases .

Case Studies and Research Findings

A notable case study involved the synthesis of a series of novel oxadiazole derivatives that were evaluated for their biological activities:

- Antimicrobial Evaluation: A group of synthesized compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Testing: The cytotoxic effects were assessed using MTT assays across various cancer cell lines including MCF-7 and HCT116. The results indicated that several derivatives had IC50 values lower than standard chemotherapeutic agents.

- Mechanistic Studies: Molecular docking studies suggested that these compounds interact with critical targets in cancer cells leading to growth inhibition and apoptosis induction.

Propriétés

IUPAC Name |

2-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c1-3-5-4-2-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSIFDIKIXVLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339756 | |

| Record name | 2-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3451-51-2 | |

| Record name | 2-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain 2-methyl-1,3,4-oxadiazole derivatives?

A: Several methods have been reported for synthesizing 2-methyl-1,3,4-oxadiazoles. One approach involves the cyclization of acetoacetanilide acylhydrazones in the presence of acetic anhydride and an acid catalyst at moderate temperatures (40-50°C) []. Another efficient method utilizes readily available 5-substituted tetrazoles. Heating these tetrazoles in acetic anhydride leads to the formation of the corresponding 2-methyl-1,3,4-oxadiazoles in high yields []. This method has proven to be scalable and applicable to a variety of substituents. A newer approach utilizes N-tributylstannyltetrazoles as starting materials for a one-pot synthesis of 5-substituted 2-methyl-1,3,4-oxadiazoles [].

Q2: How does the structure of this compound derivatives influence their biological activity?

A: The presence of the 1,3,4-oxadiazole ring, particularly with a 2-methyl substituent, is often associated with interesting biological activities. For example, a study explored the synthesis of novel compounds containing both 2-phenoxy-1,3,2-benzodioxaphosphole-2-oxide and a 1,3,4-oxadiazole system []. These compounds were designed to evaluate their antimicrobial properties, demonstrating the potential of incorporating this heterocycle in medicinal chemistry research. Additionally, research on 5-nitro-2-furimidoylhydrazine explored its use as a building block for various heterocyclic systems, including 1,3,4-oxadiazoles, with potential applications in pharmaceutical development [].

Q3: What analytical techniques are commonly employed for characterizing this compound derivatives?

A3: The characterization of newly synthesized this compound derivatives is crucial for confirming their structure and purity. Researchers often employ a combination of spectroscopic techniques for this purpose. These techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and ³¹P-NMR are invaluable tools for elucidating the structure of these compounds. These techniques provide detailed information about the hydrogen, carbon, and phosphorus environments within the molecule, respectively [].

- Mass Spectrometry (MS): This technique helps determine the molecular weight of the synthesized compounds, providing crucial information for structural confirmation [].

- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule based on their characteristic absorption patterns [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.